Z-Val-Gly-OH
Overview
Description
Z-Val-Gly-OH, also known as Z-Valeryl-Glycine, is an amino acid derivative that has garnered attention in the scientific community in recent years. It is a small molecule with a wide variety of potential applications, from biochemistry and physiology to pharmaceuticals and drug development.
Scientific Research Applications
Environmental Science: High-Speed NO2 Sensor Development
Summary of the Application
Z-Val-Gly-OH, also known as N-benzyloxycarbonylglycine, is used to functionalize Single Walled Carbon Nanotubes (SWNTs) to improve their sensing properties . This functionalization enhances the sensitivity of SWNTs-based sensors towards NO2, a harmful environmental pollutant .
Methods of Application and Experimental Procedures
The functionalization process involves the creation of a 1,3-dipolar cycloaddition type functionalization with Z-Val-Gly-OH . This process modifies the properties of the carbon nanotubes while maintaining their electronic properties . The functionalization allows for the acquisition of amino groups on the surface of the nanotubes in the absence of a solvent . Various parameters of the functionalization process, such as time and temperature, are optimized and analyzed in detail .
Results and Outcomes
The functionalization with Z-Val-Gly-OH resulted in an increase in the sensitivity of the SWNTs-based sensor to NO2 gas . The sensor showed a fast response/recovery time (approximately 88 s/95 s) and a high sensitivity of 27% . The sensor’s performance was tested for NO2 gas as a function of NO2 concentration (70 ppm to 20 ppm) .
Biochemistry: Synthesis of Glycine-Derived Peptides
Summary of the Application
Z-Val-Gly-OH, also known as N-benzyloxycarbonylglycine, is used in the synthesis of glycine-derived peptides . These peptides have various applications in biochemistry, including the study of protein structure and function .
Methods of Application and Experimental Procedures
The synthesis process involves the reaction of Z-Val-Gly-OH with other amino acids to form peptides such as Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of the desired peptides .
Results and Outcomes
The synthesis of glycine-derived peptides using Z-Val-Gly-OH has been successful, resulting in peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . These peptides are then used in various biochemical studies, contributing to our understanding of protein structure and function .
Biochemistry: Synthesis of Glycine N-Substituted Amides
Summary of the Application
Z-Val-Gly-OH is also used in the synthesis of glycine N-substituted amides . These compounds have various applications in biochemistry, including the study of enzyme-substrate interactions .
Methods of Application and Experimental Procedures
The synthesis process involves the reaction of Z-Val-Gly-OH with other compounds to form amides such as glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful formation of the desired amides .
Results and Outcomes
The synthesis of glycine N-substituted amides using Z-Val-Gly-OH has been successful, resulting in amides like glycine-N-methylamide hydrochloride and glycine-N-isopropylamide hydrochloride . These amides are then used in various biochemical studies, contributing to our understanding of enzyme-substrate interactions .
properties
IUPAC Name |
2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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